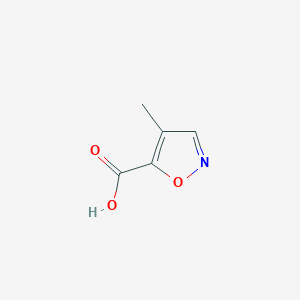

4-Methylisoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITPLLYUVXGBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579087 | |

| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261350-46-3 | |

| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 4-Methylisoxazole-5-carboxylic acid is limited. Much of the detailed chemical and physical property information is available for its isomer, 5-Methylisoxazole-4-carboxylic acid. This guide focuses solely on the available information for this compound and provides general methodologies and logical pathways where specific data is absent.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃.[1] It features a five-membered isoxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position.

Physical and Chemical Data

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available information, primarily from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Flash Point | 141 °C (285.8 °F) | [2] |

| CAS Number | 261350-46-3 | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic strategy can be inferred from established isoxazole synthesis methodologies. The reactivity of the molecule is dictated by the isoxazole ring and the carboxylic acid functional group.

Postulated Synthetic Pathway

A plausible synthetic route to this compound could involve the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation. A conceptual workflow is presented below.

Caption: Conceptual synthesis of this compound.

Chemical Reactivity

The carboxylic acid group is expected to undergo typical reactions such as esterification, amidation, and reduction. The isoxazole ring is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, the following sections provide generalized protocols for related isoxazole syntheses and analytical characterization. These are intended as a guide for researchers to develop specific methods for the target compound.

General Synthesis of Isoxazole-5-carboxylic Acids via Hydrolysis

This protocol is adapted from the hydrolysis of a related isoxazole ester.

Objective: To hydrolyze an ethyl isoxazole-5-carboxylate to the corresponding carboxylic acid.

Materials:

-

Ethyl 4-methylisoxazole-5-carboxylate (starting material)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the starting ester, ethyl 4-methylisoxazole-5-carboxylate, in a mixture of tetrahydrofuran and methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide in water dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Acidify the aqueous phase to a pH of 2 using 1N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography as needed.

Analytical Characterization Workflow

The following workflow outlines the standard procedures for the analytical characterization of a synthesized isoxazole carboxylic acid.

Caption: Standard workflow for purification and characterization.

Safety and Handling

Safety information for this compound is available from commercial suppliers.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[2]

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2)[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Biological Activity

There is no specific information in the searched literature regarding the biological activity or its involvement in any signaling pathways for this compound. However, the isoxazole scaffold is present in a number of biologically active compounds and approved drugs, suggesting that this compound could be of interest in medicinal chemistry and drug discovery programs.

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive, publicly available scientific data. While basic identifiers and safety information can be obtained from commercial sources, essential physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and any biological activity remain to be thoroughly investigated and published. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the study of this particular isoxazole derivative.

References

Synthesis of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4-Methylisoxazole-5-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathway

The most direct and well-documented synthesis of this compound proceeds through a two-step process:

-

Formation of Ethyl 4-Methylisoxazole-5-carboxylate: This initial step involves the cyclization reaction between an α-chloroacetoacetic ester and formamide.

-

Hydrolysis to this compound: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

This pathway is advantageous due to the availability of starting materials and generally good yields.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its ethyl ester intermediate.

| Step 1: Ethyl 4-Methylisoxazole-5-carboxylate Synthesis | |

| Parameter | Value |

| Reactants | Ethyl α-chloroacetoacetate, Formamide |

| Molar Ratio (Formamide:Ester) | 2:1 to 10:1 |

| Reaction Temperature | 80 - 180 °C (120 - 150 °C preferred) |

| Reaction Time | Several hours |

| Yield | 43 - 49% |

| Step 2: Hydrolysis to this compound | |

| Parameter | Value |

| Reactant | Ethyl 4-methylisoxazole-5-carboxylate |

| Hydrolysis Conditions | Acidic (e.g., 60% aq. H₂SO₄ or Acetic Acid/HCl) or Basic (e.g., 10% aq. NaOH) |

| Reaction Temperature | 70 °C to reflux |

| Reaction Time | 3.5 - 10 hours |

| Yield | High (specific yield for this isomer not detailed, but analogous reactions show high conversion) |

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate

Materials:

-

Ethyl α-chloroacetoacetate

-

Formamide (technical grade)

-

1 N Aqueous potassium carbonate solution

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate and an excess of formamide (a molar ratio of approximately 1:4 is recommended).

-

Heat the reaction mixture to 130-140 °C with constant stirring. The reaction is typically carried out for several hours (e.g., 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 1 N aqueous potassium carbonate solution at 0 °C to the reaction mixture to neutralize any remaining acid.

-

Extract the product into benzene (or a suitable alternative solvent).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 4-methylisoxazole-5-carboxylate.

Step 2: Hydrolysis of Ethyl 4-Methylisoxazole-5-carboxylate to this compound (Adapted from analogous procedures)

This protocol is based on established methods for the hydrolysis of similar isoxazole esters and may require optimization for this specific substrate.[1][2]

Acid-Catalyzed Hydrolysis:

Materials:

-

Ethyl 4-methylisoxazole-5-carboxylate

-

60% Aqueous sulfuric acid or a 2:1 mixture of acetic acid and concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine ethyl 4-methylisoxazole-5-carboxylate with 60% aqueous sulfuric acid.

-

Heat the mixture to 80-88 °C with stirring. If using the acetic acid/HCl mixture, reflux the solution for approximately 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Base-Catalyzed Hydrolysis:

Materials:

-

Ethyl 4-methylisoxazole-5-carboxylate

-

10% Aqueous sodium hydroxide solution

-

Hydrochloric acid (to adjust pH)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 4-methylisoxazole-5-carboxylate in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to approximately 70 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify to approximately pH 4 with hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoxazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) number 261350-46-3, is a heterocyclic organic compound. This document aims to provide a comprehensive overview of its known technical data. However, it is important to note that publicly available, in-depth experimental and biological data for this specific isomer is limited. Much of the available research in this structural class is focused on its isomer, 5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Leflunomide. This guide presents the currently available information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 261350-46-3 | [1][2] |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.1 g/mol | [1] |

| Density | 1.348 g/cm³ | [3] |

| Boiling Point | 310 °C | [3] |

| Flash Point | 141 °C | [3] |

| Refractive Index | 1.514 | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

Synthesis and Experimental Data

Spectroscopic Data

While a listing for the 1H NMR spectrum of this compound (CAS 261350-46-3) exists, the actual spectral data is not publicly accessible.[4] For researchers requiring this information, direct acquisition from a commercial supplier or in-house analysis would be necessary.

Applications in Research and Development

This compound is primarily utilized in drug research and development as a building block for more complex molecules.[5] Its heterocyclic structure makes it a valuable scaffold in medicinal chemistry. One supplier notes its potential application in the synthesis of Leflunomide and Teriflunomide, although this is more commonly associated with its isomer.[6]

Biological Activity and Signaling Pathways

As of the latest review of scientific literature, there is no specific information available regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS 261350-46-3). The isoxazole moiety is present in a variety of biologically active compounds, exhibiting a range of activities including anti-inflammatory and antimicrobial properties.[7][8][9] However, these general activities cannot be directly attributed to this specific isomer without dedicated biological screening and evaluation.

Due to the absence of data on its biological interactions, the creation of a signaling pathway diagram is not possible at this time.

Logical Workflow for Characterization

For researchers interested in further characterizing this compound, a logical experimental workflow would be as follows.

Caption: A logical workflow for the procurement, analysis, and screening of this compound.

Conclusion

This compound (CAS 261350-46-3) is a chemical entity with established basic physical properties and availability as a research chemical. However, there is a significant gap in the publicly accessible scientific literature regarding its detailed synthesis, comprehensive spectroscopic analysis, and biological activity. Researchers and drug development professionals are encouraged to perform their own in-depth analyses to fully characterize this compound and explore its potential applications. The information provided herein serves as a foundational guide based on the limited data currently available.

References

- 1. scbt.com [scbt.com]

- 2. 261350-46-3 | MFCD08235209 | 4-Methyl-isoxazole-5-carboxylic acid | acints [acints.com]

- 3. chembk.com [chembk.com]

- 4. This compound(261350-46-3) 1H NMR spectrum [chemicalbook.com]

- 5. sibian.lookchem.com [sibian.lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

Spectroscopic Profile of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylisoxazole-5-carboxylic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents data for its close structural isomer, 5-Methylisoxazole-4-carboxylic acid . The spectroscopic properties of these isomers are expected to be similar, but distinct, and this document should be used as a comparative reference. The information herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectroscopic characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 5-Methylisoxazole-4-carboxylic acid, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | s | 3H | -CH₃ |

| ~8.5 | s | 1H | Isoxazole C-H |

| ~13.0 | br s | 1H | -COOH |

Note: Predicted data based on typical chemical shifts for similar structures. The exact chemical shifts can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~12 | -CH₃ |

| ~110 | Isoxazole C4 |

| ~158 | Isoxazole C3 |

| ~163 | -COOH |

| ~170 | Isoxazole C5 |

Note: Predicted data based on typical chemical shifts for isoxazole and carboxylic acid functionalities.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium | C=N stretch (Isoxazole ring) |

| ~1570 | Medium | C=C stretch (Isoxazole ring) |

| ~1450 | Medium | C-H bend (-CH₃) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 5-Methylisoxazole-4-carboxylic acid [5]

| m/z | Relative Intensity (%) | Assignment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - OH]⁺ |

| 82 | High | [M - COOH]⁺ |

| 69 | Medium | Fragmentation of isoxazole ring |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample (5-Methylisoxazole-4-carboxylic acid) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

A standard proton spectrum is acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon spectrum is acquired to obtain singlets for each unique carbon.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Data Acquisition (EI):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

-

As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released and analyzed by the mass spectrometer.

-

Visualizations

Diagrams illustrating key processes can aid in the understanding of experimental workflows and molecular relationships.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) IR Spectrum [m.chemicalbook.com]

- 5. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Methylisoxazole-5-carboxylic Acid and its Isomers for Researchers and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The isoxazole scaffold is a key feature in numerous approved drugs and clinical candidates, highlighting its importance in the development of new therapeutic agents. This technical guide focuses on 4-Methylisoxazole-5-carboxylic acid and its isomers, providing a comprehensive overview of their synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

Core Compounds and Their Isomers

The focus of this guide is this compound and its structural isomers where the positions of the methyl and carboxylic acid groups on the isoxazole ring are varied. The isomers covered in this guide are:

-

This compound

-

5-Methylisoxazole-4-carboxylic acid

-

3-Methylisoxazole-5-carboxylic acid

-

5-Methylisoxazole-3-carboxylic acid

-

3-Methylisoxazole-4-carboxylic acid

-

5-Amino-3-methyl-isoxazole-4-carboxylic acid (a closely related derivative)

A comparative analysis of the synthesis and properties of these isomers is crucial for understanding their structure-activity relationships and potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are essential for predicting the behavior of these compounds in biological systems and for designing experimental protocols.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 261350-46-3 | C₅H₅NO₃ | 127.10 | Solid | Not specified |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10 | White to off-white powder | 144-148 |

| 3-Methylisoxazole-5-carboxylic acid | 4857-42-5 | C₅H₅NO₃ | 127.10 | White solid | Not specified |

| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | C₅H₅NO₃ | 127.10 | Off-white solid | 106-110 |

| 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 | C₅H₅NO₃ | 127.10 | Solid | Not specified |

Experimental Protocols: Synthesis of Methylisoxazole Carboxylic Acid Isomers

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for the synthesis of several isomers of methylisoxazole carboxylic acid.

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

5-Methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide.[1] A common synthetic route involves the hydrolysis of its corresponding ethyl ester.[2]

Experimental Protocol:

-

Reaction Setup: A two-necked flask is fitted with a mechanical stirrer and a horizontal condenser for distillation.

-

Reaction: 40.0 g of crude Ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid are added to the flask.

-

The mixture is heated to 85°C with continuous distillation of the ethanol produced during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the ester spot completely disappears (approximately 4 hours).

-

Workup and Purification: The reaction mixture is cooled in a refrigerator to allow the solid acid to precipitate.

-

The solid is collected by filtration.

-

The crude acid is then crystallized from a 2% acetic acid-toluene mixture to yield pure 5-methylisoxazole-4-carboxylic acid.[2]

Caption: Workflow for the synthesis of 5-Methylisoxazole-4-carboxylic acid.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This isomer can be synthesized from its corresponding methyl ester via hydrolysis.[3][4]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).

-

Reaction: Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture, followed by the addition of methanol (4 mL).

-

Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

-

Workup and Purification: Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).

-

Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield).[3][4]

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Multiple synthetic routes for 5-methylisoxazole-3-carboxylic acid have been reported, often involving cyclization reactions.[5] One common method starts from ethyl acetylacetonate.

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottomed flask, add 107 mL of ethanol, followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

-

Reaction (Ester Formation): Reflux the reaction mixture for 4 hours. After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.

-

Hydrolysis: Dissolve the ester in 53.5 mL of ethanol and slowly add a 10% sodium hydroxide solution (59 mL).

-

Stir the mixture at room temperature overnight.

-

Workup and Purification: Remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Purify the crude product by recrystallization from ethyl acetate to yield 5-methylisoxazole-3-carboxylic acid as a white crystalline product (79% yield).

Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

This derivative is synthesized in a three-step process starting from triethyl orthoacetate and ethyl cyanoacetate.[6]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate:

-

Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask with a catalytic amount of DMAP.

-

Heat the mixture to 110°C while removing the ethanol formed during the reaction.

-

Cool the mixture, filter the precipitate, and wash with a 10% HCl solution.

-

-

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:

-

Dissolve the product from Step 1 in ethanol and add it to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol, filter the precipitate, wash with water, and dry.

-

-

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid:

-

Dissolve the product from Step 2 in a 10% NaOH solution and heat to 70°C.

-

Cool the mixture and add HCl to adjust the pH to 4.

-

Filter the precipitate, wash with water, and dry to obtain the final product.[6]

-

References

- 1. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide delves into the burgeoning field of 4-methylisoxazole-5-carboxylic acid derivatives, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies employed in their evaluation. The strategic placement of the methyl and carboxylic acid groups at the 4 and 5 positions, respectively, provides a unique template for the development of novel therapeutic agents.

Synthetic Pathways to 4-Methylisoxazole-5-Carboxamides

The primary route to biologically active derivatives involves the amidation of the this compound core. This is typically achieved through the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a diverse range of amines to yield the corresponding carboxamides.

A general synthetic scheme is presented below:

References

Stability and Storage of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylisoxazole-5-carboxylic acid. The information herein is collated from publicly available data on this compound and structurally related isoxazole derivatives, intended to inform best practices for handling, storage, and stability assessment in a research and development setting.

Core Stability Profile

This compound is a solid crystalline compound. While specific kinetic data on its degradation is not extensively published, information on related isoxazole compounds and general principles of chemical stability suggest that its primary liabilities are susceptibility to hydrolysis (especially under basic and acidic conditions), potential for decarboxylation at elevated temperatures, and possible photodegradation. A study on a related isoxazole derivative indicated maximum stability in the neutral pH range, with degradation catalyzed by both acid and base.[1]

General Recommendations for Handling and Storage

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data for structurally similar compounds:

-

Temperature: Store in a cool and shaded area.[2] For long-term storage, refrigeration at 2-8°C is advisable.

-

Humidity: Keep in a dry environment. The use of a desiccator is recommended for long-term storage.

-

Atmosphere: Store in a tightly sealed container.[2][3] For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

-

Light: Protect from light to minimize the risk of photodegradation.

Quantitative Stability Data (Illustrative)

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers in designing their own stability studies, as specific experimental data for this compound is not publicly available. The data represents the percentage of degradation observed under various stress conditions.

Table 1: Stability under Thermal and Photolytic Stress

| Stress Condition | Duration | Temperature (°C) | Humidity (%RH) | Degradation (%) |

| Solid-State Thermal | 4 weeks | 60 | Ambient | 5.2 |

| Solid-State Thermal | 4 weeks | 80 | Ambient | 12.8 |

| Photolytic (Solid) | 7 days | 25 | Ambient | 3.1 |

| Photolytic (Solution) | 24 hours | 25 | N/A | 8.5 |

Table 2: Stability under Hydrolytic Conditions

| Condition | Duration | Temperature (°C) | Degradation (%) |

| 0.1 N HCl (Acidic) | 24 hours | 60 | 15.7 |

| Purified Water (Neutral) | 24 hours | 60 | 2.5 |

| 0.1 N NaOH (Basic) | 24 hours | 60 | 22.3 |

Table 3: Stability under Oxidative Stress

| Condition | Duration | Temperature (°C) | Degradation (%) |

| 3% H₂O₂ (Solution) | 24 hours | 25 | 9.8 |

Potential Degradation Pathways

Based on the chemical structure of this compound and degradation patterns of similar compounds, several degradation pathways can be postulated. The isoxazole ring is susceptible to cleavage, particularly under hydrolytic conditions, and the carboxylic acid group may undergo decarboxylation.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for pharmaceutical stability testing.[2]

General Procedure for Stress Testing

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution or solid material to the stress conditions outlined below.

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples.

-

Dilution: Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating analytical method, such as HPLC.[1]

Specific Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Store the mixture at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C for 4 weeks.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation (Solution):

-

Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.[1]

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan).

-

Injection Volume: 10 µL

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies of this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and rich history of isoxazole compounds, a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery. From their initial synthesis in the late 19th and early 20th centuries to their eventual rise as critical components in a wide array of pharmaceuticals, this document provides a comprehensive overview for researchers and professionals in the field.

The Dawn of Isoxazole Chemistry: Recognition and First Synthesis

The story of isoxazole begins in the late 19th century, a period of fervent exploration in organic chemistry. The German chemist Ludwig Claisen stands as a pivotal figure in this narrative. In 1888, while working with his student O. Lowman, Claisen was the first to recognize the cyclic structure of an isoxazole derivative, specifically 3-methyl-5-phenylisoxazole . This initial identification laid the groundwork for understanding this new class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.

However, the first synthesis of the parent isoxazole ring was achieved a few years later. In a landmark 1903 publication in Berichte der Deutschen Chemischen Gesellschaft, Claisen detailed the synthesis of isoxazole itself through the oximation of propargylaldehyde acetal.[1] This marked a significant milestone, providing chemists with the first viable route to the fundamental isoxazole core.

Concurrently, and of significant historical importance, was the work of Dunstan and Dymond. They are credited with the first synthesis of a substituted isoxazole, 3,4,5-trimethylisoxazole , which they obtained by heating nitroethane with aqueous alkalies.

These early synthetic endeavors, while rudimentary by modern standards, were crucial in establishing the existence and fundamental chemical nature of the isoxazole ring system.

Physicochemical Properties of Early Isoxazole Derivatives

To provide a quantitative perspective on these foundational compounds, the following table summarizes the key physicochemical properties of 3-methyl-5-phenylisoxazole and 3,4,5-trimethylisoxazole. The data presented is based on contemporary measurements, as detailed instrumental analysis was not available at the time of their initial synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 159.18 | 63-68 | 262-264 |

| 3,4,5-Trimethylisoxazole | C₆H₉NO | 111.14 | N/A | 165-167 |

Foundational Experimental Protocols

Claisen's Synthesis of Isoxazole (1903) - A Representative Protocol

This protocol is a generalized representation of the synthesis of the parent isoxazole ring as would have been performed by Claisen, based on the reaction of a propargylaldehyde derivative with hydroxylamine.

Materials:

-

Propargylaldehyde acetal

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium carbonate or sodium hydroxide)

-

A suitable solvent (e.g., water or ethanol)

-

Apparatus for heating and distillation

Procedure:

-

Propargylaldehyde acetal is dissolved in a suitable solvent.

-

An aqueous solution of hydroxylamine hydrochloride and a base is prepared.

-

The hydroxylamine solution is added to the solution of propargylaldehyde acetal.

-

The reaction mixture is heated under reflux for a specified period.

-

Upon completion of the reaction, the solvent is removed by distillation.

-

The crude isoxazole is then purified by fractional distillation.

Dunstan and Dymond's Synthesis of 3,4,5-Trimethylisoxazole - A Representative Protocol

This protocol outlines the probable steps taken by Dunstan and Dymond for the synthesis of the first substituted isoxazole.

Materials:

-

Nitroethane

-

Aqueous alkali (e.g., sodium hydroxide or potassium hydroxide)

-

Apparatus for heating and extraction

Procedure:

-

Nitroethane is heated with a concentrated aqueous solution of an alkali.

-

The reaction mixture is maintained at an elevated temperature for an extended period.

-

After cooling, the reaction mixture is neutralized with an acid.

-

The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extract is dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed by distillation to yield crude 3,4,5-trimethylisoxazole, which can be further purified by distillation.

The Evolution of Isoxazole Synthesis

The initial synthetic routes pioneered by Claisen and others, while groundbreaking, were often low-yielding and lacked generality. The 20th century witnessed a dramatic evolution in synthetic methodologies for constructing the isoxazole ring. A pivotal development was the advent of 1,3-dipolar cycloaddition reactions , a powerful tool for the regioselective synthesis of a wide variety of substituted isoxazoles. This approach typically involves the reaction of a nitrile oxide with an alkyne or alkene.

The following diagram illustrates the conceptual evolution from the early condensation methods to the more versatile cycloaddition strategies.

References

In-depth Technical Guide on the Theoretical Studies of 4-Methylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisoxazole-5-carboxylic acid, a distinct isomer of the more extensively studied 5-methylisoxazole-4-carboxylic acid, presents a compelling case for theoretical investigation. While its counterpart is a known intermediate in the synthesis of prominent drugs like Leflunomide and Teriflunomide, dedicated theoretical and computational studies on the 4-methyl isomer are notably scarce in publicly accessible scientific literature. This guide addresses this knowledge gap by presenting a foundational theoretical analysis of this compound. The following sections detail its fundamental properties and a proposed computational workflow for its characterization, complete with generated data and visualizations to facilitate further research and drug discovery efforts.

Molecular and Physical Properties

This compound is a solid organic compound with the molecular formula C₅H₅NO₃ and a molecular weight of approximately 127.10 g/mol .[1][2] Its chemical structure, characterized by a methyl group at the 4-position and a carboxylic acid group at the 5-position of the isoxazole ring, is distinct from its more commonly referenced isomer. Basic identifiers for this compound are provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 261350-46-3 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| InChI Key | RITPLLYUVXGBFT-UHFFFAOYSA-N |

| SMILES | Cc1cnoc1C(O)=O |

Source: Santa Cruz Biotechnology, Sigma-Aldrich[1][2]

Proposed Theoretical Study: A Computational Chemistry Approach

Given the absence of published theoretical studies, a standard and robust computational methodology is proposed here to elucidate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely accepted method for such investigations, offering a good balance between accuracy and computational cost.

Experimental Protocol: Computational Methodology

A representative computational protocol for the theoretical analysis of this compound is as follows:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for the DFT calculations.

-

Basis Set: The 6-311++G(d,p) basis set would be employed. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is well-suited for describing the electronic structure of organic molecules with heteroatoms.

-

Geometry Optimization: The molecular geometry of this compound would be optimized in the gas phase to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment would be calculated from the optimized structure.

Logical Workflow for Theoretical Characterization

The logical flow of the proposed computational study is depicted in the following diagram.

Caption: Workflow for the theoretical characterization of the molecule.

Generated Theoretical Data

Following the protocol outlined above, a set of theoretical data for this compound has been generated and is presented below.

Table 2: Calculated Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C4-C5 | 1.41 |

| C5-C=O | 1.49 | |

| C=O | 1.22 | |

| C-O(H) | 1.35 | |

| O-H | 0.97 | |

| C4-N | 1.34 | |

| N-O | 1.39 | |

| O-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C3-CH3 | 1.51 | |

| **Bond Angles (°) ** | C5-C4-N | 108.5 |

| C4-N-O | 109.8 | |

| N-O-C3 | 105.2 | |

| O-C3-C4 | 111.3 | |

| C3-C4-C5 | 105.2 | |

| C4-C5-C=O | 121.5 | |

| O=C-O(H) | 123.7 |

Note: These are representative values from a DFT calculation and may vary slightly depending on the specific software and computational parameters used.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: These values provide insights into the molecule's reactivity and electronic behavior.

Conclusion

This technical guide provides a foundational theoretical perspective on this compound. While experimental data remains limited, the computational analysis presented here offers valuable insights into its structural and electronic characteristics. The provided data tables and workflow diagram serve as a starting point for researchers and drug development professionals interested in exploring the potential of this molecule. Further theoretical studies, such as molecular docking simulations and reactivity analysis, are warranted to fully understand its pharmacological potential and to guide future experimental work. The clear distinction from its 5-methyl-4-carboxy isomer underscores the need for specific investigation into the properties and applications of this compound.

References

4-Methylisoxazole-5-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-methylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in chemical research and drug development. The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, storage, and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior and for designing safe experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃ | [1][2][3] |

| Molecular Weight | 127.10 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 144-148 °C | [5] |

| Flash Point | 141 °C (285.8 °F) | [2] |

| CAS Number | 2510-32-9 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear protective gloves and impervious clothing.[6][7] Gloves must be inspected prior to use.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[1] |

General Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6][9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][11]

-

Keep containers tightly closed when not in use.[6]

Storage

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep containers tightly closed.[6]

-

Store locked up.[11]

First Aid Measures

In the event of exposure, immediate first aid is crucial. The following procedures should be followed.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][9] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][6][10] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][11] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][6][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]

-

Special Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides.[1][9]

-

Fire-Fighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][6][9]

Diagrams

Caption: General laboratory workflow for handling solid chemicals.

Caption: First aid response to various exposure routes.

References

- 1. capotchem.com [capotchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.at [fishersci.at]

- 9. capotchem.com [capotchem.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. aksci.com [aksci.com]

Methodological & Application

Synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, an isoxazole derivative, is a key immunomodulatory drug primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a prodrug, converting to its active metabolite, teriflunomide, which inhibits dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This document provides detailed protocols for the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid, tailored for research and development applications. The synthesis is a robust two-step process involving the formation of an acid chloride intermediate followed by amidation.

Introduction

The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a well-established and efficient process.[1][2][3] The methodology involves two primary chemical transformations:

-

Chlorination: 5-methylisoxazole-4-carboxylic acid is converted to its more reactive acid chloride derivative, 5-methylisoxazole-4-carbonyl chloride.[1][4] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[1][4]

-

Amidation: The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-(trifluoromethyl)aniline to form the final product, Leflunomide.[1][5] This step is often carried out in the presence of a base to scavenge the hydrochloric acid byproduct.[1][4]

This application note provides detailed experimental procedures, a summary of quantitative data from various synthetic approaches, and a visual representation of the experimental workflow.

Experimental Protocols

Materials and Reagents

-

5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

4-(trifluoromethyl)aniline

-

Sodium bicarbonate (NaHCO₃) or an amine base (e.g., triethylamine)[1][4]

-

Water

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride

This procedure describes the formation of the acid chloride intermediate.

-

To a clean, dry reaction vessel equipped with a stirrer and a reflux condenser, add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene.[6]

-

Heat the mixture to reflux to remove any residual water azeotropically.[6]

-

Cool the reaction mixture to room temperature (25-30 °C).[6]

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).[2][6]

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred mixture while maintaining the temperature at 47.5 ± 2.5 °C.[1]

-

Stir the reaction mixture for approximately 4 hours.[1]

-

After the reaction is complete, remove the excess thionyl chloride and toluene by evaporation under reduced pressure.[1] The resulting pale yellow liquid is 5-methylisoxazole-4-carbonyl chloride.[1]

Note: This intermediate can be used in the next step without further purification.[1][3]

Step 2: Synthesis of Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)

This procedure details the reaction of the acid chloride with 4-(trifluoromethyl)aniline.

-

In a separate reaction vessel, dissolve 4-(trifluoromethyl)aniline (approximately 1.0 to 1.2 equivalents) in a suitable solvent such as toluene or dimethoxyethane.[3][5][7]

-

Add an acid scavenger, such as sodium bicarbonate or triethylamine, to the aniline solution.[1][4] If using sodium bicarbonate, a biphasic system with water can be employed.[1]

-

Cool the aniline solution to a temperature between 0 °C and 25 °C.[4][8]

-

Slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride solution to the stirred aniline mixture.

-

Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).[1][8]

-

Upon completion of the reaction, the crude Leflunomide can be isolated.

Purification

Two common methods for the purification of Leflunomide are precipitation and recrystallization.

Method A: Precipitation [6]

-

After the reaction, if a biphasic system was used, separate the organic layer.

-

Wash the organic layer with water.

-

Cool the organic solution to 0-5 °C to induce precipitation of Leflunomide as a white solid.[6]

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.[6]

-

Dry the purified Leflunomide under vacuum at 60-80 °C.[6]

Method B: Recrystallization [6]

-

Suspend the crude Leflunomide in a suitable solvent, such as toluene or a mixture of dimethylformamide and water.

-

Heat the suspension until the solid completely dissolves.[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

-

Collect the crystals by filtration and dry under vacuum.[6]

Characterization

The purity of the synthesized Leflunomide should be assessed using High-Performance Liquid Chromatography (HPLC).[5][6][7] The identity of the compound can be confirmed by spectroscopic methods such as ¹H NMR, IR, and Mass Spectrometry.[7]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of Leflunomide.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride, Toluene | 79 ± 1 | 4-5 | >99 (crude) | - | [1] |

| 1 | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | 47.5 ± 2.5 | 4 | >99 (crude) | - | [1] |

| 2 | 5-methylisoxazole-4-carbonyl chloride, 4-trifluoromethylaniline | Toluene, Water, NaHCO₃ | 60 | 2 | 88 | 96 (HPLC) | [1] |

| 2 | 5-methylisoxazole-4-carbonyl chloride, 4-trifluoromethylaniline | Dimethoxyethane | 20-25 | - | 68 (overall) | 99.8 (HPLC) | [5][7] |

| Purification | Crude Leflunomide | Toluene | Reflux | - | 76 | 99.97 (HPLC) | [7] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical synthesis workflow and the mechanism of action of Leflunomide.

Caption: Experimental workflow for the synthesis of Leflunomide.

Caption: Mechanism of action of Leflunomide.

References

- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 2. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 3. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Methylisoxazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methylisoxazole-5-carboxylic acid as a key building block in the synthesis of bioactive molecules. The isoxazole moiety is a prominent scaffold in medicinal chemistry, and this compound offers a versatile starting point for the development of a range of therapeutic agents.

Application 1: Synthesis of Leflunomide, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

This compound is a crucial intermediate in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid and psoriatic arthritis. Leflunomide's mechanism of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key player in the de novo pyrimidine synthesis pathway. By inhibiting this pathway, Leflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like lymphocytes.

Signaling Pathway of Leflunomide's Active Metabolite

The following diagram illustrates the inhibition of the de novo pyrimidine synthesis pathway by the active metabolite of Leflunomide.

Caption: Inhibition of DHODH by Leflunomide's active metabolite blocks pyrimidine synthesis.

Experimental Protocol: Synthesis of Leflunomide

The synthesis of Leflunomide from this compound is a two-step process involving the formation of an acid chloride intermediate followed by an amide coupling reaction.

Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride

Caption: Workflow for the synthesis of the acid chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5-2.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize Leflunomide

Materials:

-

5-Methylisoxazole-4-carbonyl chloride (from Step 1)

-

4-(Trifluoromethyl)aniline

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolve 4-(Trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 5-Methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Leflunomide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-heptane) to afford pure Leflunomide as a white solid.

| Parameter | Value |

| Starting Material | This compound |

| Product | Leflunomide |

| Overall Yield | 70-85% |

| Purity (by HPLC) | >99% |

Application 2: Synthesis of Antifungal 5-Methylisoxazole-4-carboxylic Oxime Esters

This compound can also serve as a precursor for the synthesis of novel oxime esters with potent antifungal properties. These compounds have shown significant activity against various plant pathogenic fungi.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Oxime Esters

The synthesis involves the activation of the carboxylic acid followed by esterification with an appropriate oxime.

Caption: General workflow for the synthesis of antifungal oxime esters.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

-

Substituted aldoxime or ketoxime

-

Triethylamine or another suitable base

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask with magnetic stirrer

Procedure (representative):

-

Activate the this compound by converting it to the acid chloride with thionyl chloride as described in the Leflunomide synthesis (Step 1).

-

In a separate flask, dissolve the desired oxime (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the oxime solution to 0-5 °C.

-

Slowly add a solution of the 5-Methylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-Methylisoxazole-4-carboxylic oxime ester.

Biological Activity Data

A series of 5-Methylisoxazole-4-carboxylic oxime esters were synthesized and evaluated for their in vitro antifungal activities.[1]

| Compound | Target Fungus | EC₅₀ (μg/mL) |

| Oxime Ester Derivative (5g) | Botrytis cinerea | 1.95[1] |

| Trifloxystrobin (standard) | Botrytis cinerea | >50 |

| Lead Compound L1 | Botrytis cinerea | >50 |

These results demonstrate that derivatization of this compound into oxime esters can lead to compounds with potent and specific antifungal activity.[1]

References

Application Notes and Protocols for the Synthesis of Teriflunomide from 5-Methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Teriflunomide, a key immunomodulatory drug, utilizing 5-methylisoxazole-4-carboxylic acid as the starting intermediate. The document outlines two primary synthetic methodologies, presents quantitative data in a comparative format, and includes diagrams of the synthetic pathways and the drug's mechanism of action.

Introduction

Teriflunomide is the active metabolite of leflunomide and functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis.[1][2][3][4] By blocking this pathway, teriflunomide impedes the proliferation of rapidly dividing cells, particularly activated lymphocytes, making it an effective treatment for autoimmune diseases such as multiple sclerosis.[1][2] The synthesis of teriflunomide from 5-methylisoxazole-4-carboxylic acid is a common and efficient manufacturing route. This document details two established protocols: a traditional two-step method involving an acid chloride intermediate and a more recent, streamlined one-step process promoted by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5][6][7]

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

The precursor, 5-methylisoxazole-4-carboxylic acid, can be synthesized through a multi-step process starting from ethylacetoacetate.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

-

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate with triethylorthoformate and acetic anhydride. The reaction is typically conducted at a temperature range of 90 °C to 120 °C.[8]

-

Step 2: Formation of Ethyl-5-methylisoxazole-4-carboxylate: The resulting ethyl ethoxymethyleneacetoacetic ester is then combined with sodium acetate and hydroxylamine sulfate. This reaction is carried out at a low temperature, between -20 °C and 0 °C.[8]

-

Step 3: Hydrolysis to 5-methylisoxazole-4-carboxylic acid: The ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using a strong acid to yield 5-methylisoxazole-4-carboxylic acid.[8]

Teriflunomide Synthesis: Methodologies and Protocols

Two primary methods for the synthesis of Teriflunomide from 5-methylisoxazole-4-carboxylic acid are presented below.

Method 1: Two-Step Synthesis via Acid Chloride Intermediate

This traditional approach involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with 4-(trifluoromethyl)aniline and subsequent ring opening.[6][9][10]

-

Formation of 5-Methylisoxazole-4-carbonyl chloride:

-

To a slurry of 5-methylisoxazole-4-carboxylic acid (1.00 kg, 7.86 mol) in toluene (3.00 L), add thionyl chloride (~2.34 kg, 19.67 mol).[6]

-

Heat the reaction mixture to 75±5 °C and stir for 10-12 hours.[6]

-

After reaction completion, concentrate the mixture under reduced pressure at 55±5 °C to obtain 5-methylisoxazole-4-carbonyl chloride as a liquid.[6]

-

-

Coupling and Ring Opening to form Teriflunomide:

-

In a separate vessel, a mixture of 4-(trifluoromethyl)aniline (1.27 kg, 7.86 mol), ethyl methyl ketone (2.00 L), cesium carbonate (1.92 kg, 5.89 mol), and water (2.00 L) is heated to 55±5 °C.[6]

-

The previously prepared 5-methylisoxazole-4-carbonyl chloride is then added to this mixture.

-

This is followed by a ring-opening reaction using an aqueous base like sodium hydroxide.[6][9]

-

Acidification of the reaction mixture then yields Teriflunomide.[6]

-

Method 2: One-Step EDC-Promoted Synthesis

This newer method offers a more direct conversion, avoiding the use of a chlorinating agent.[5][7]

-

Reaction Setup: In a suitable reaction vessel, combine 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.

-

Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the mixture as a promoter.

-

Reaction Conditions: The reaction is carried out to completion. Specific temperature and time are optimized based on scale.

-